![molecular formula C16H13F3N4O B3134782 (2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile CAS No. 400083-57-0](/img/structure/B3134782.png)
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Vue d'ensemble
Description
This compound is a type of 1,2,3-triazole and chiral Schiff base hybrid . These hybrids have been synthesized and evaluated for their anticancer activity against various cancer cell lines . They have shown significant cytotoxicity against the tested cancer cell lines .
Synthesis Analysis
The synthesis of these hybrids involves a Schiff base condensation reaction from a pre-prepared parent component of the hybrids (1,2,3-triazole 1) and a series of primary chiral amines . The chemical structure of the synthesized compounds was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis . The structure-activity relationships (SARs) of the tested compounds are in good agreement with DFT and molecular docking studies .Chemical Reactions Analysis
The reaction of β-carbonyl phosphonates and azides can be used to synthetically produce functionalized triazoles . This reaction can regio- and chemoselectively access 1,4- and 1,5-disubstituted and 1,4,5-trisubstituted triazoles under mild conditions .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound has been explored in the context of synthesizing new chemical entities. For instance, the synthesis of 1,2,3-triazolyl chalcone derivatives has been investigated for potential antimicrobial, anti-oxidant, and anti-cancer activities. This research demonstrates the compound's role as a precursor in generating biologically active molecules through Claisen–Schmidt condensation reactions (Bhat et al., 2016).
Coordination Polymers
Research into coordination polymers has utilized this compound or its derivatives for constructing complex structures. A study elaborates on a series of Cu(II) and Cd(II) coordination polymers formed with triazole ligands, showcasing the versatility of triazole-based compounds in developing materials with potentially useful physical properties (Yang et al., 2013).
Antimicrobial and Anti-oxidant Properties
The antimicrobial and anti-oxidant potentials of triazole derivatives have been a significant focus. For example, new series of 1,2,3-triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities and moderate to good anti-oxidant properties. This highlights the chemical's contribution to developing new antimicrobial and anti-oxidant agents (Bhat et al., 2016).
Anti-cancer Research
In anti-cancer research, derivatives of triazoles, including structures related to the queried compound, have shown moderate to excellent activities against breast cancer cell lines. Such findings suggest the potential of triazole-based compounds in cancer treatment strategies (Bhat et al., 2016).
Mécanisme D'action
Orientations Futures
The development of effective, safe, and selective anticancer agents that can overcome current limitations in chemotherapy treatment is an urgent need . Hybrid drugs, such as these 1,2,3-triazole and chiral Schiff base hybrids, can extend the spectrum of biological activity, enhance the potency, overcome drug resistance, reduce side effects, and improve pharmacokinetic, pharmacodynamic as well as physicochemical profiles . Therefore, they represent a promising direction for future research and development in the field of anticancer drug discovery .
Propriétés
IUPAC Name |
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-15(2,23-10-21-9-22-23)14(24)12(8-20)6-11-4-3-5-13(7-11)16(17,18)19/h3-7,9-10H,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLNJSKPVPTFV-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate](/img/structure/B3134718.png)
![3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B3134724.png)
![2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3134727.png)
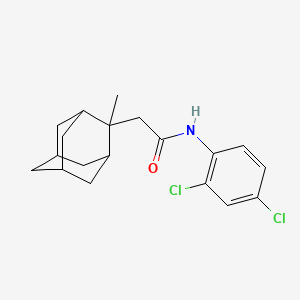
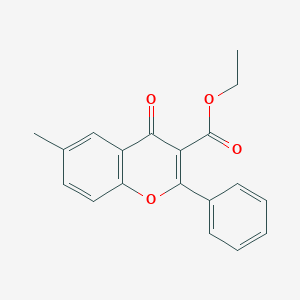
![N,3,5-trimethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134746.png)
![N-(5,6-dihydrofuro[2,3-h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3134759.png)
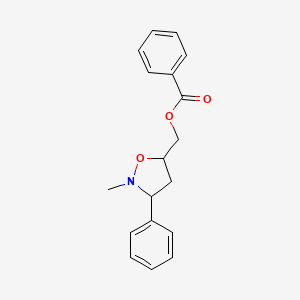
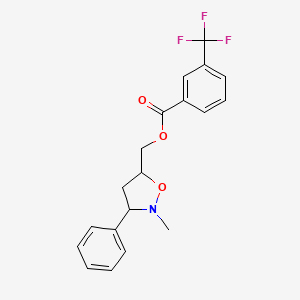
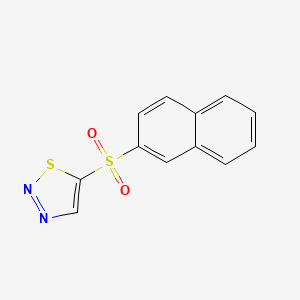
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3134796.png)
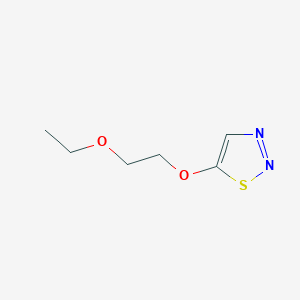
![N-(5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134809.png)
![N-{5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134819.png)